Lipophilicity (LogP) vs. 3-Methoxy Regioisomer
The ortho-methoxy orientation in the target compound alters the compound's overall dipole moment and solvation free energy relative to the meta-methoxy isomer. Based on in silico calculations (ALOGPS 2.1), the octanol-water partition coefficient (LogP) of 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is predicted to be 3.61, compared to 3.58 for the 3-methoxy regioisomer (CAS 159222-58-9) [1]. The topological polar surface area (TPSA) remains identical at 74.2 Ų for both isomers. The difference of ΔLogP = 0.03 is modest but can influence nonspecific protein binding and membrane partitioning in cell-based assays, particularly at the high concentrations (10–100 µM) used in antimicrobial or cytotoxicity screens [2]. Note: These data are derived from validated in silico prediction models, as experimental LogP values for both isomers have not been published in peer-reviewed literature. This constitutes Class-level inference evidence.
3-OCH₃ regioisomer: LogP = 3.58
ΔLogP = +0.03 (ALOGPS 2.1)
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.61 (predicted, ALOGPS 2.1) |
| Comparator Or Baseline | 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 159222-58-9): LogP = 3.58 (predicted, ALOGPS 2.1) |
| Quantified Difference | ΔLogP = +0.03 (target more lipophilic) |
| Conditions | In silico; ALOGPS 2.1; identical TPSA = 74.2 Ų |
Why This Matters
Even modest LogP differences are associated with altered cell permeability and off-target binding profiles when benchmarking compounds in cellular assays.
- [1] CIRS Group. CAS 1416341-34-8 and CAS 159222-58-9. ALOGPS 2.1 predictions via chemical properties database. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
